4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride
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Overview
Description
4,4-difluoro-1-azaspiro[44]nonane hydrochloride is a chemical compound with the molecular formula C8H13F2N·HCl It is a spirocyclic amine, characterized by the presence of a spiro junction between a nonane ring and an azaspiro ring, with two fluorine atoms attached to the nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular interactions and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 4,4-difluoro-1-azaspiro[4.4]nonane
- 1-azaspiro[4.4]nonane hydrochloride
- 7,7-difluoro-2-azaspiro[4.4]nonane
Uniqueness
4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride stands out due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and selectivity in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1784334-69-5 |
---|---|
Molecular Formula |
C8H14ClF2N |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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